molecular formula C8H10ClNO2 B13549589 2-(Aminomethyl)-4-chloro-6-methoxyphenol

2-(Aminomethyl)-4-chloro-6-methoxyphenol

Cat. No.: B13549589
M. Wt: 187.62 g/mol
InChI Key: HCPOSOVRINQJSB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-chloro-6-methoxyphenol is an organic compound that features a phenol group substituted with an aminomethyl group, a chlorine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methoxyphenol with formaldehyde and ammonia under acidic conditions. This reaction typically proceeds via a Mannich reaction mechanism, where the phenol reacts with formaldehyde to form a hydroxymethyl intermediate, which then reacts with ammonia to form the aminomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate the reaction, and the process may be optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-chloro-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or alkyl-substituted phenol derivatives.

Scientific Research Applications

2-(Aminomethyl)-4-chloro-6-methoxyphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-chloro-6-methoxyphenol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The aminomethyl group can form hydrogen bonds with target proteins, while the phenol and methoxy groups can participate in hydrophobic interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)-4-chlorophenol: Lacks the methoxy group, which may affect its solubility and reactivity.

    2-(Aminomethyl)-6-methoxyphenol: Lacks the chlorine atom, which may influence its electronic properties and reactivity.

    4-Chloro-6-methoxyphenol: Lacks the aminomethyl group, which may reduce its ability to form hydrogen bonds with biological targets.

Uniqueness

2-(Aminomethyl)-4-chloro-6-methoxyphenol is unique due to the presence of all three functional groups (aminomethyl, chloro, and methoxy) on the phenol ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. Additionally, the presence of the aminomethyl group allows for potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(aminomethyl)-4-chloro-6-methoxyphenol

InChI

InChI=1S/C8H10ClNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4,10H2,1H3

InChI Key

HCPOSOVRINQJSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)CN)Cl

Origin of Product

United States

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